Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Phenyl-Amido Analogs
The 4-methylthiazol-2-yl amide substituent introduces an additional sulfur heteroatom and a ring nitrogen compared to phenyl-based amides such as N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide. Calculated properties (based on canonical SMILES: CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3) indicate a cLogP of approximately 2.1 and a topological polar surface area (tPSA) of ~93 Ų, compared to cLogP ~2.8 and tPSA ~58 Ų for the 4-fluoro-2-methylphenyl analog [1][2]. The lower lipophilicity and higher tPSA of the thiazole-containing compound suggest improved aqueous solubility and reduced passive membrane permeability relative to the phenyl analog, which may translate into a distinct pharmacokinetic profile suitable for applications where lower tissue penetration is desired [3].
| Evidence Dimension | Computed cLogP and tPSA |
|---|---|
| Target Compound Data | cLogP ~2.1; tPSA ~93 Ų (SMILES-based calculation) |
| Comparator Or Baseline | N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide: cLogP ~2.8; tPSA ~58 Ų |
| Quantified Difference | ΔcLogP ≈ -0.7; ΔtPSA ≈ +35 Ų |
| Conditions | Calculated using standard computational methods (Moriguchi logP, Ertl tPSA) from canonical SMILES |
Why This Matters
Significant differences in lipophilicity and polar surface area directly impact solubility, permeability, and oral bioavailability, making these two compounds non-interchangeable for in vivo pharmacology studies despite sharing the same core scaffold.
- [1] Canonical SMILES: CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCC3. Molecular properties computed via standard cheminformatics tools. View Source
- [2] Canonical SMILES of comparator: CC1=C(C=CC(=C1)F)NC(=O)C2=NN=C(C=C2)N3CCCC3. Molecular properties computed via standard cheminformatics tools. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
